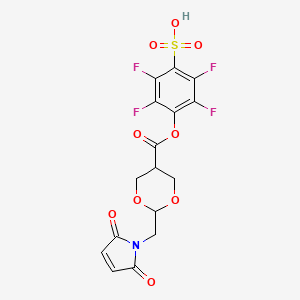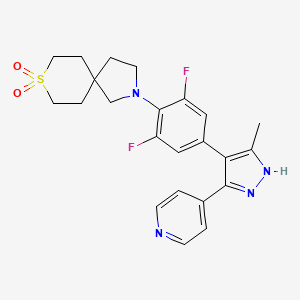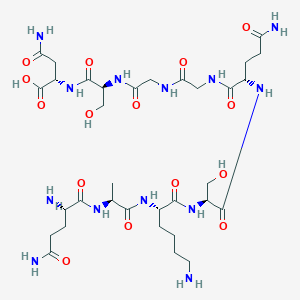
Thymus Factor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymus Factor, also known as thymic factor, is a biologically active peptide derived from the thymus gland. It plays a crucial role in the development and differentiation of T lymphocytes, which are essential for the adaptive immune response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of thymus factor involves the isolation and purification of thymic peptides from thymus tissue. This process typically includes homogenization of the thymus tissue, followed by extraction using various solvents and purification techniques such as chromatography. The synthetic route may also involve the chemical synthesis of the peptide using solid-phase peptide synthesis (SPPS) methods.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The thymus tissue is sourced from animals, and the peptides are extracted using a combination of solvent extraction and chromatographic techniques. The purified peptides are then formulated into pharmaceutical preparations for clinical use.
Análisis De Reacciones Químicas
Types of Reactions: Thymus factor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide to enhance its stability and bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize specific amino acid residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds in the peptide.
Substitution: Substitution reactions involve the replacement of specific amino acid residues with other amino acids to modify the peptide’s properties.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, bioactivity, and therapeutic potential.
Aplicaciones Científicas De Investigación
Thymus factor has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of peptide chemistry and the development of peptide-based drugs.
Biology: It is crucial for understanding the development and function of the immune system, particularly T cell maturation and differentiation.
Medicine: this compound has therapeutic potential in treating immune-related disorders, such as immunodeficiency diseases and autoimmune conditions. It is also being investigated for its role in cancer immunotherapy.
Industry: this compound is used in the production of immunomodulatory drugs and supplements that enhance immune function.
Mecanismo De Acción
Thymus factor can be compared with other thymic peptides such as thymosin alpha 1 and thymopoietin. While all these peptides play roles in T cell development, this compound is unique in its specific interactions and signaling pathways. Thymosin alpha 1, for example, is known for its immunomodulatory effects and is used clinically to enhance immune function in various conditions. Thymopoietin, on the other hand, is involved in the differentiation of T cells and the regulation of immune responses.
Comparación Con Compuestos Similares
- Thymosin alpha 1
- Thymopoietin
- Thymulin
Each of these compounds has distinct properties and applications, making thymus factor a unique and valuable peptide in the field of immunology.
Propiedades
Fórmula molecular |
C33H57N13O15 |
|---|---|
Peso molecular |
875.9 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H57N13O15/c1-15(41-28(55)16(35)5-7-22(36)49)27(54)43-17(4-2-3-9-34)30(57)46-21(14-48)32(59)44-18(6-8-23(37)50)29(56)40-11-25(52)39-12-26(53)42-20(13-47)31(58)45-19(33(60)61)10-24(38)51/h15-21,47-48H,2-14,34-35H2,1H3,(H2,36,49)(H2,37,50)(H2,38,51)(H,39,52)(H,40,56)(H,41,55)(H,42,53)(H,43,54)(H,44,59)(H,45,58)(H,46,57)(H,60,61)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
WCVZSNKVWPKKQQ-BPSSIEEOSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


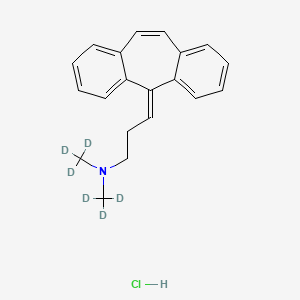
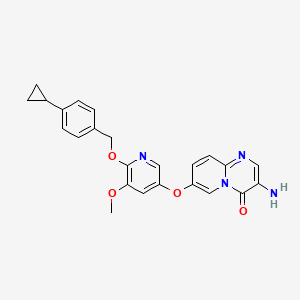

![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
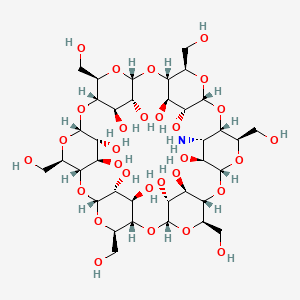

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
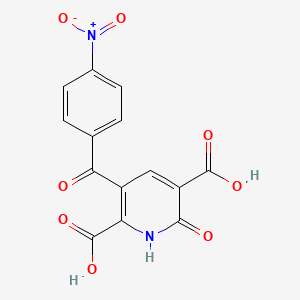
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)
![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)
